molecular formula C10H26Cl2N2O2 B12379888 2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride

2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride

Cat. No.: B12379888
M. Wt: 281.25 g/mol
InChI Key: AUAHHJJRFHRVPV-JVDLJEIDSA-N
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Description

2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride typically involves multiple steps. The process begins with the deuteration of the starting materials, followed by a series of reactions to introduce the desired functional groups. Common reaction conditions include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Properties

Molecular Formula

C10H26Cl2N2O2

Molecular Weight

281.25 g/mol

IUPAC Name

2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/i5D2,6D2;;

InChI Key

AUAHHJJRFHRVPV-JVDLJEIDSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(CC)CO)NC(CC)CO.Cl.Cl

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

Origin of Product

United States

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